molecular formula C18H29ClN2O B14008923 3-(2-Diethylaminoethyl)-1-ethyl-3-phenylpyrrolidin-2-one hydrochloride CAS No. 7512-13-2

3-(2-Diethylaminoethyl)-1-ethyl-3-phenylpyrrolidin-2-one hydrochloride

Katalognummer: B14008923
CAS-Nummer: 7512-13-2
Molekulargewicht: 324.9 g/mol
InChI-Schlüssel: IJHRGYSCXMHJDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a phenyl group, and a diethylaminoethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethyl-3-phenylpyrrolidin-2-one with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles such as halides or alkoxides replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-dimethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one
  • 3-(2-diethylaminoethyl)-1-methyl-3-phenyl-pyrrolidin-2-one
  • 3-(2-diethylaminoethyl)-1-ethyl-3-(4-methylphenyl)-pyrrolidin-2-one

Uniqueness

3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and binding interactions.

Eigenschaften

CAS-Nummer

7512-13-2

Molekularformel

C18H29ClN2O

Molekulargewicht

324.9 g/mol

IUPAC-Name

3-[2-(diethylamino)ethyl]-1-ethyl-3-phenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C18H28N2O.ClH/c1-4-19(5-2)14-12-18(16-10-8-7-9-11-16)13-15-20(6-3)17(18)21;/h7-11H,4-6,12-15H2,1-3H3;1H

InChI-Schlüssel

IJHRGYSCXMHJDY-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(C1=O)(CCN(CC)CC)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.